2-(4-ETHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE
Overview
Description
2-(4-ethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves multiple steps and specific reaction conditions. Common synthetic routes for indole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and methods involving the dehydrogenation of imidazolines . Industrial production methods often utilize multicomponent reactions and catalytic processes to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole ring or the attached functional groups .
Scientific Research Applications
2-(4-ethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound’s unique structure makes it a valuable candidate for drug development and therapeutic research .
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity . The nonplanar structure of the cyclohexene moiety in this compound promotes optimal binding to active sites of enzymes, enhancing its biological activity . This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-(4-ethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one stands out due to its unique structure and functional groups. Similar compounds include other indole derivatives such as 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide and ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
13-(4-ethylphenyl)-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-2-17-12-14-19(15-13-17)29-26(31)23-16-21-20-10-6-7-11-22(20)28-24(21)25(30(23)27(29)32)18-8-4-3-5-9-18/h3-15,23,25,28H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHSBYZRDRHTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=S)C5=CC=CC=C5)NC6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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